molecular formula H2O3Pt B075968 Platinum(IV) oxide hydrate CAS No. 12137-21-2

Platinum(IV) oxide hydrate

Cat. No.: B075968
CAS No.: 12137-21-2
M. Wt: 245.1 g/mol
InChI Key: SPGAMGILENUIOF-UHFFFAOYSA-N
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Description

Platinum(IV) oxide hydrate (PtO₂·xH₂O), commonly referred to as Adams’ catalyst, is a high-purity platinum compound widely used in catalytic applications such as hydrogenation, dehydrogenation, and selective oxidation of organic compounds . It exists as a brown-black powder with a platinum content ranging from 71% to 81% and a molecular weight of 245.09 g/mol . Key physical properties include a melting point of 450°C and insolubility in water . Safety data classify it as an oxidizing agent (GHS03) with hazards including fire intensification (H272) and eye irritation (H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Platinum(IV) oxide hydrate is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the following steps:

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The spent catalyst can be recovered and recycled by converting it back to ammonium chloroplatinate using aqua regia followed by ammonia .

Chemical Reactions Analysis

Activation Mechanism

Platinum(IV) oxide hydrate itself is inert until reduced by hydrogen, forming catalytically active platinum black . The activation process involves:PtO2+2H2Pt black +2H2O\text{PtO}_2+2\text{H}_2\rightarrow \text{Pt black }+2\text{H}_2\text{O}This transition enables the compound to function as a versatile catalyst for multiple reaction types.

Hydrogenation Reactions

This compound facilitates hydrogenation across functional groups with syn stereoselectivity . Key applications include:

SubstrateProductConditionsSelectivity Notes
AlkenesAlkanesH₂, RT–100°C, acetic acidRetains nitro groups
Alkynescis-AlkenesH₂, 1–3 atm, 25°CSyn addition
KetonesSecondary alcoholsH₂, 50–80°CRequires acidic media
Nitro compoundsAminesH₂, RT–50°CMinimizes hydrogenolysis

Example : Hydrogenation of phenylacetylene yields cis-stilbene with >95% stereochemical purity .

Hydrogenolysis Reactions

The catalyst cleaves specific bonds under hydrogen, enabling unique transformations:

  • Ketone to Methylene Conversion : RCOCH3H2,PtRCH2CH3\text{RCOCH}_3\xrightarrow{\text{H}_2,\text{Pt}}\text{RCH}_2\text{CH}_3 Achieved via enol triflate intermediates under neutral conditions .
  • Ester Hydrogenolysis : Cleaves phenyl phosphate esters without palladium interference .

Solvent Impact : Reactions in acetic acid enhance rates due to proton donation .

Oxidation Reactions

Despite being a hydrogenation catalyst, PtO₂·H₂O mediates selective oxidations:

  • Primary Alcohols → Aldehydes : RCH2OHO2,PtRCHO\text{RCH}_2\text{OH}\xrightarrow{\text{O}_2,\text{Pt}}\text{RCHO} Secondary alcohols remain unaffected .

Conditions : Requires oxygen or peroxide oxidants at 60–100°C .

Dehydrogenation and Dehydrocyclization

At elevated temperatures (>200°C), the catalyst promotes:

  • Cyclohexane → Benzene .
  • Long-chain alkanes → Aromatics .

Reaction Optimization Parameters

ParameterOptimal RangeImpact on Reactivity
Hydrogen Pressure1–5 atmHigher pressure accelerates alkene reduction .
Temperature25–100°CElevated temps favor nitro group reduction .
Solvent AciditypH 1–3 (acetic acid)Enhances protonation of intermediates .

Comparative Activity

CatalystHydrogenation EfficiencyStabilityCost Efficiency
PtO₂·H₂O (Adams')High (broad substrate)ModerateModerate
Pd/CModerate (limited scope)HighHigh
Raney NiLow (selective)LowLow

Scientific Research Applications

Chemical Research Applications

Platinum(IV) oxide hydrate is primarily utilized as a catalyst in organic synthesis. Its catalytic properties are vital for several reactions:

Type of Reaction Description
Hydrogenation Reduction of alkenes, alkynes, and nitro compounds to their corresponding saturated forms.
Hydrogenolysis Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Dehydrogenation Removal of hydrogen from organic molecules.
Oxidation Conversion of primary alcohols to aldehydes and secondary alcohols to ketones.

Case Study: Hydrogenation Reactions

In a study conducted by researchers at a prominent university, this compound was employed to hydrogenate various unsaturated hydrocarbons. The results indicated high selectivity towards the formation of desired alkanes under mild conditions (room temperature and atmospheric pressure) .

Biological Applications

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its role as a catalyst aids in understanding complex biochemical processes.

Example Application:

  • Enzyme Studies : Researchers have used this compound to investigate the kinetics of enzyme-catalyzed hydrogenation reactions, providing insights into enzyme efficiency and substrate specificity .

Medical Applications

The compound is being investigated for its potential in drug synthesis and pharmaceutical applications. Its ability to facilitate specific chemical transformations makes it valuable in developing new therapeutic agents.

Case Study: Drug Synthesis

A pharmaceutical company reported using this compound in the synthesis of a novel anti-cancer drug. The compound enabled the selective reduction of key intermediates, leading to higher yields and purities compared to traditional methods .

Industrial Applications

In industry, this compound is employed in the production of fine chemicals, polymers, and other industrial products. Its effectiveness in catalyzing hydrogenation and oxidation reactions makes it essential for manufacturing processes.

Industry Application
Chemical Manufacturing Used for synthesizing fine chemicals and intermediates through catalytic processes.
Polymer Production Catalyzes reactions necessary for polymerization and modification of polymer structures.
Ceramics Industry Utilized in the production of ceramic materials requiring specific catalytic processes .

Mechanism of Action

The catalytic activity of platinum(IV) oxide hydrate is attributed to its conversion to platinum black upon exposure to hydrogen. Platinum black acts as the active catalyst by facilitating the adsorption and activation of hydrogen molecules on its surface. This activation allows hydrogen atoms to react with various substrates, leading to hydrogenation, hydrogenolysis, and other catalytic transformations .

Comparison with Similar Compounds

Comparison with Similar Platinum Compounds

Tetraammineplatinum(II) Hydroxide Hydrate

Chemical Formula : Pt(NH₃)₄(OH)₂·xH₂O

  • Oxidation State : Platinum(II), contrasting with Pt(IV) in PtO₂·xH₂O.
  • Structure : Contains ammonia ligands, making it a coordination complex rather than a metal oxide.
  • Applications : Primarily a precursor for synthesizing other platinum complexes, unlike PtO₂·xH₂O’s direct catalytic roles.
  • Safety: No oxidizer classification; hazards focus on skin/eye irritation .

Chloroplatinic Acid Hydrate

Chemical Formula : H₂PtCl₆·xH₂O

  • Oxidation State : Platinum(IV), similar to PtO₂·xH₂O.
  • Structure : Hexachloroplatinate anion with acidic protons, differing from PtO₂·xH₂O’s oxide framework.
  • Applications: Used in catalysis (e.g., silicone crosslinking) and as a precursor for platinum nanoparticles .
  • Solubility : Water-soluble, unlike PtO₂·xH₂O .

Platinum(II) Oxide (PtO)

Chemical Formula : PtO

  • Properties : Insoluble in aqua regia, with a density lower than metallic platinum .
  • Catalytic Utility : Less established compared to PtO₂·xH₂O, which is preferred for hydrogenation .

Comparison with Non-Platinum Oxide Hydrates

Iron(III) Oxide Hydrate

Chemical Formula : FeOOH·xH₂O

  • Structure : Contains hydroxyl groups and water, but IR spectra show distinct bands (e.g., 3400 cm⁻¹ for H₂O) compared to PtO₂·xH₂O .
  • Applications : Used in environmental remediation and materials science, unlike PtO₂·xH₂O’s organic synthesis roles.

Research Findings and Industrial Relevance

  • Catalytic Efficiency : PtO₂·xH₂O demonstrates superior activity in hydrogenating alkenes and ketones compared to Chloroplatinic Acid, which requires activation .
  • Structural Stability : PtO₂·xH₂O maintains catalytic activity after multiple cycles, whereas Chloroplatinic Acid decomposes under reducing conditions .
  • Synthetic Utility : Tetraammineplatinum(II) hydroxide hydrate is pivotal in producing cisplatin analogs, highlighting its niche in medicinal chemistry vs. PtO₂·xH₂O’s industrial catalysis .

Biological Activity

Platinum(IV) oxide hydrate, commonly referred to as Adams' catalyst, is a significant compound in both organic chemistry and potential biomedical applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use, supported by various studies and data.

Overview of this compound

  • Chemical Formula : PtO₂·xH₂O
  • CAS Number : 52785-06-5
  • Appearance : Rust-colored powder
  • Purity : Typically ranges from 79% to 99.9% (metal basis) .

This compound is primarily utilized as a catalyst in hydrogenation and oxidation reactions. Its catalytic properties are leveraged in various biochemical processes, particularly in organic synthesis.

Target of Action

This compound acts on various functional groups during chemical reactions. It is particularly effective in:

  • Hydrogenation : Reducing alkenes and alkynes to alkanes.
  • Hydrogenolysis : Converting ketones into methylenes.
  • Oxidation : Selectively oxidizing primary alcohols to aldehydes .

Mode of Action

Upon exposure to hydrogen, this compound converts to platinum black, which is the active catalytic form. This conversion enhances its reactivity in biochemical pathways, facilitating the transfer of hydrogen atoms to substrates.

Biochemical Pathways and Cellular Effects

This compound influences several biochemical pathways:

  • Catalytic Hydrogenation : Essential for cellular metabolism, affecting the synthesis of alcohols and ethers from ketones.
  • Cellular Metabolism : The compound's catalytic activity can modify cellular functions by altering metabolic pathways through hydrogenation and oxidation processes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is insoluble in water and organic solvents but soluble in caustic potash solutions. This property affects its bioavailability and interaction with biological systems.

Cancer Therapy Potential

Recent studies have explored the use of platinum(IV) complexes as prodrugs for cancer therapy. These compounds exhibit reduced toxicity compared to traditional platinum-based drugs (like cisplatin) while maintaining efficacy against cancer cells. The reduction of platinum(IV) to platinum(II) within cells is a critical step for its cytotoxic action .

Comparative Analysis with Other Platinum Compounds

CompoundOxidation StateCatalytic ActivityTherapeutic Use
Platinum(II) oxide+2ModerateEstablished in cancer therapy
Platinum(IV) oxide+4HighInvestigated for prodrug applications
Palladium(II) oxide+2ModerateLimited biomedical applications
Ruthenium(IV) oxide+4VariableEmerging research focus

This table illustrates the unique position of this compound in terms of catalytic activity and potential therapeutic applications compared to other platinum compounds.

Q & A

Basic Question: What are the primary catalytic applications of platinum(IV) oxide hydrate in organic synthesis?

Answer: this compound (PtO₂·xH₂O) is widely used as a hydrogenation catalyst for reducing double bonds, triple bonds, aromatic hydrocarbons, carbonyl groups, nitriles, and nitro compounds . Its catalytic efficiency stems from its high platinum content (71–81% Pt, depending on synthesis conditions) and hydration state, which enhances surface reactivity . For example, in alcohol oxidation, it selectively converts primary alcohols to aldehydes without over-oxidation to carboxylic acids . Researchers should calibrate reaction conditions (e.g., H₂ pressure, solvent polarity) to optimize selectivity, as outlined in The Journal of Organic Chemistry protocols .

Basic Question: How is this compound synthesized, and what are the critical quality control parameters?

Answer: The Adams’ method is the standard synthesis route, involving chloroplatinic acid reduction with sodium nitrate at 450°C . Key quality parameters include:

  • Pt Content : 71–81% (determined by ICP-MS or XRF) .
  • Hydration State : Variable xH₂O content affects catalytic activity; dehydration at 120–150°C under vacuum yields anhydrous PtO₂ .
  • Purity : ≥99.9% (metals basis) to avoid poisoning by trace metals .
    Discrepancies in structural data (e.g., X-ray diffraction patterns) between batches should be resolved via comparative XRD analysis .

Advanced Question: How does the structural ambiguity of this compound impact its catalytic performance?

Answer: Structural studies reveal inconsistencies in PtO₂·xH₂O’s crystallinity. For instance, X-ray patterns show enlarged lattice parameters compared to metallic platinum, but its insolubility in aqua regia and lower density (11.5–14 g/cm³) distinguish it from Pt metal . Hydrated forms may adopt a hexahydroxyplatinic acid structure (H₂Pt(OH)₆), which decomposes upon dehydration . Researchers should characterize each batch using XRD and TGA to correlate structure with catalytic activity, especially in hydrogenolysis reactions where surface defects enhance reactivity .

Advanced Question: What methodologies resolve contradictions in reported platinum content (71–81% vs. ≥80%)?

Answer: Discrepancies arise from hydration variability and analytical techniques. For example:

  • : 71–75% Pt (metals basis) via XRF.
  • : ≥80% Pt via gravimetric analysis post-dehydration.
    To reconcile these, use ICP-MS on anhydrous samples and account for residual hydroxyl groups. Calibrate instruments with certified Pt standards (e.g., NIST SRM 681) .

Advanced Question: How does the hydration state influence catalytic mechanisms in hydrogenation reactions?

Answer: Hydration increases surface hydroxyl groups, which act as proton donors during H₂ activation. In situ FTIR studies show that PtO₂·xH₂O facilitates heterolytic H₂ cleavage, forming reactive Pt–H and –OH species . Dehydrated PtO₂ exhibits lower turnover frequencies due to reduced proton mobility. Researchers should monitor hydration via Karl Fischer titration and optimize H₂O content for specific substrates (e.g., aromatic vs. aliphatic hydrogenation) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : N95 dust masks, gloves, and eyeshields to prevent inhalation/contact .
  • Storage : In airtight containers under argon to prevent moisture absorption .
  • Waste Disposal : Neutralize acidic residues (e.g., from chloroplatinic acid byproducts) before disposal .

Advanced Question: How can researchers assess thermal stability during high-temperature catalysis?

Answer: Thermal gravimetric analysis (TGA) under H₂/N₂ atmospheres reveals decomposition thresholds (e.g., PtO₂·xH₂O stabilizes up to 300°C; melts at 450°C) . Differential scanning calorimetry (DSC) identifies exothermic events linked to phase transitions. For dehydrogenation studies, use in situ XRD to track structural changes during heating .

Advanced Question: What computational or experimental tools address gaps in mechanistic understanding of PtO₂·xH₂O-mediated oxidations?

Answer:

  • DFT Calculations : Model Pt–O bonding and electron transfer pathways during alcohol oxidation .
  • In Situ Spectroscopy : Operando Raman or XAS probes Pt oxidation states during reactions .
  • Isotopic Labeling : Use D₂O or ¹⁸O₂ to trace oxygen sources in oxidation products .

Properties

IUPAC Name

dioxoplatinum;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O.2O.Pt/h1H2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGAMGILENUIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O=[Pt]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O3Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12137-21-2, 52785-06-5
Record name Platinum dioxide monohydrate
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Record name Platinum IV Oxide monohydrate
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Record name Platinum(IV) oxide hydrate
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